1-(3-氯苄基)-3-(4-乙基苯基)-6,7-二氢-1H-环戊[4,5]噻吩并[2,3-d]嘧啶-2,4(3H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及构效关系
1-(3-氯苄基)-3-(4-乙基苯基)-6,7-二氢-1H-环戊[4,5]噻吩并[2,3-d]嘧啶-2,4(3H,5H)-二酮属于噻吩并[2,3-d]嘧啶-2,4-二酮衍生物类别,在合成化学中已得到广泛研究。针对这些化合物的合成及构效关系 (SAR) 的研究揭示了它们作为人类 GnRH 受体拮抗剂治疗生殖疾病的潜力。关键结构特征,如 2-(2-吡啶基)乙基和疏水性取代基,对于良好的受体结合活性至关重要 (郭等人,2003)。
抗菌性能
研究还包括合成取代的噻吩并[2,3-d]嘧啶以评估其抗菌性能。这些化合物通过各种化学反应合成,包括环化和亲核取代,展示了噻吩并[2,3-d]嘧啶衍生物在开发新抗菌剂方面的多功能性 (莫尔等人,2013)。
生物医学应用
噻吩并[2,3-d]嘧啶化合物的生物医学潜力进一步通过对其各种生物活性的研究得到强调。已发现这些化合物可作为腺苷激酶抑制剂、血小板聚集抑制剂,并表现出抗白血病和抗癌活性,突出了它们在新治疗剂开发中的重要性 (埃尔-加扎尔等人,2006)。
光学和电子性能
对噻吩并[2,3-d]嘧啶衍生物的进一步研究探索了它们的电子和光学性能,特别是在非线性光学 (NLO) 的背景下。这些研究涉及详细的密度泛函理论 (DFT) 计算和时变 DFT (TDDFT) 分析,以了解分子电子势和其他相关参数,强调了这些化合物在光电应用中的潜力 (侯赛因等人,2020)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione ring system followed by the addition of the 3-chlorobenzyl and 4-ethylphenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "3-chlorobenzaldehyde", "4-ethylbenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.", "Step 2: Conversion of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one to 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting with sodium nitrite and hydrochloric acid.", "Step 3: Synthesis of 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 3-chlorobenzaldehyde in the presence of sodium hydroxide and potassium carbonate.", "Step 4: Synthesis of 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione by reacting 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 4-ethylbenzaldehyde in the presence of N,N-dimethylformamide and triethylamine.", "Step 5: Purification of the final product by recrystallization from diethyl ether/methanol or chloroform." ] } | |
CAS 编号 |
866013-68-5 |
产品名称 |
1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione |
分子式 |
C24H21ClN2O2S |
分子量 |
436.95 |
IUPAC 名称 |
9-[(3-chlorophenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-2-15-9-11-18(12-10-15)27-22(28)21-19-7-4-8-20(19)30-23(21)26(24(27)29)14-16-5-3-6-17(25)13-16/h3,5-6,9-13H,2,4,7-8,14H2,1H3 |
InChI 键 |
JSABSBZWAPWLFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCC5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。